molecular formula C6H6O3S B3347727 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide CAS No. 142775-97-1

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide

Cat. No.: B3347727
CAS No.: 142775-97-1
M. Wt: 158.18 g/mol
InChI Key: OVANOEOMAGNKEJ-UHFFFAOYSA-N
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Description

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide is a sulfolene-derived heterocyclic compound featuring fused thiophene and furan rings. Its structure includes a sulfur dioxide (SO₂) bridge, which stabilizes the dihydro system while enabling thermal extrusion of SO₂ to generate reactive dienes. This compound is primarily utilized as a synthon in Diels–Alder reactions, where its latent diene system reacts with dienophiles to form six-membered cycloadducts .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-b]furan 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-10(8)3-5-1-2-9-6(5)4-10/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVANOEOMAGNKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)OC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566394
Record name 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142775-97-1
Record name 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thienyl and furan derivatives, which undergo cyclization in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s unique structure allows it to interact with specific proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

4,6-Dihydrothieno[3,4-c]furan 5,5-Dioxide

  • Structural Difference : The annulation position ([3,4-c] vs. [3,4-b]) alters the spatial arrangement of the fused rings. In the [3,4-c] isomer, the furan ring is positioned such that the diene system is more accessible for Diels–Alder reactions .
  • Reactivity: This isomer reacts efficiently with dienophiles like dimethyl acetylenedicarboxylate (DMAD) and dimethyl maleate, forming cycloadducts with high regioselectivity .
  • Alkylation : Selective alkylation at the 4- and 6-positions enhances its utility in synthesizing substituted dienes for intramolecular Diels–Alder reactions .

4,6-Dihydrothieno[3,4-b]thiophene 5,5-Dioxide

  • Heteroatom Substitution : Replacing the furan oxygen with a sulfur atom (thiophene) increases electron density and alters thermal stability.
  • SO₂ Extrusion : Upon heating, this compound loses SO₂ to generate 2,3-dihydro-2,3-dimethylenethiophene, a reactive diene for thiophene-based syntheses .
  • Synthetic Utility : Its stability as a precursor makes it advantageous for controlled diene release in stepwise reactions .

Thieno[3,4-d]thiazole and Isoxazole Derivatives

  • Heterocycle Variation: Thiazole (N/S) and isoxazole (N/O) rings introduce additional heteroatoms, modifying electronic properties. For example, 4,6-dihydrothieno[3,4-d]thiazole 5,5-dioxide exhibits distinct polarity and solubility compared to furan analogs .
  • Safety Profile : Thiazole derivatives may pose specific hazards (e.g., H315: skin irritation), necessitating careful handling .

Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate

  • Functionalization : The addition of a methyl ester group at the 2-position alters solubility and reactivity. This derivative is used in fine chemical synthesis but requires precautions due to hazards like H302 (harmful if swallowed) .

Comparative Data Table

Compound Name Heteroatoms Annulation Position Key Reactivity Thermal Stability (SO₂ Loss) Applications Safety Considerations
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide O, S [3,4-b] Diels–Alder diene precursor Moderate Cycloaddition reactions Limited data
4,6-Dihydrothieno[3,4-c]furan 5,5-dioxide O, S [3,4-c] High regioselectivity in Diels–Alder Moderate Intramolecular cycloadditions Not specified
4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide S, S [3,4-b] SO₂ extrusion at ~100°C High Thiophene derivative synthesis Stable under inert conditions
4,6-Dihydrothieno[3,4-d]thiazole 5,5-dioxide N, S, S [3,4-d] Polar diene for niche applications Low Specialty chemicals H315, H319
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate S, S, O [3,4-b] Ester-functionalized reactivity Moderate Pharmaceutical intermediates H302 (oral toxicity)

Biological Activity

Overview

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide is a heterocyclic compound characterized by a fused ring system that incorporates sulfur and oxygen atoms. This compound belongs to the thienofuran class, which is notable for its unique structural and electronic properties. The biological activity of this compound has garnered interest in various fields, including medicinal chemistry and materials science.

The compound's structure features a sulfone group, which plays a crucial role in its reactivity and biological interactions. The general formula can be expressed as C6H6O2SC_6H_6O_2S, with a CAS number of 142775-97-1. Its synthesis typically involves cyclization reactions of thienyl and furan derivatives under specific conditions, often utilizing oxidizing agents to facilitate the formation of the fused ring system.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfone group can engage in redox reactions, influencing cellular pathways and enzyme activities. This interaction suggests potential therapeutic effects in various disease models .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thienofuran derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateDisruption of cell membranes
AnticancerHighInduction of apoptosis
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability in breast cancer cells while showing minimal toxicity towards normal cells .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives of thienofurans were tested against Gram-positive and Gram-negative bacteria. The results showed inhibition zones indicating effective antimicrobial action at concentrations as low as 25 µg/mL .

Future Directions in Research

The unique structural attributes and promising biological activities suggest that further research could lead to the development of new therapeutic agents based on this compound. Potential areas for future investigation include:

  • Optimization for Drug Development : Modifying the chemical structure to enhance potency and selectivity against specific targets.
  • Mechanistic Studies : Detailed studies on how this compound interacts with cellular components could provide insights into its therapeutic potential.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 2
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide

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